Cas no 883-99-8 (Methyl 3-hydroxy-2-naphthoate)

Methyl 3-hydroxy-2-naphthoate structure
Methyl 3-hydroxy-2-naphthoate structure
Product Name:Methyl 3-hydroxy-2-naphthoate
Numero CAS:883-99-8
MF:C12H10O3
MW:202.206003665924
MDL:MFCD00004099
CID:40192
PubChem ID:70163
Update Time:2025-06-08

Methyl 3-hydroxy-2-naphthoate Proprietà chimiche e fisiche

Nomi e identificatori

    • methyl 3-hydroxy-2-naphthoate
    • 3-Hydroxy-2-naphthoic acid methyl ester
    • Methyl 2-hydroxy-3-naphthate
    • methyl 3-hydroxynaphthalene-2-carboxylate
    • 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester
    • Methyl 2-hydroxy-3-naphthoate
    • Methyl 3-hydroxy-2-naphthalenecarboxylate
    • 2-Hydroxy-3-naphthoic acid methyl ester
    • 2-Naphthoic acid, 3-hydroxy-, methyl ester
    • QCA37S018N
    • YVVBECLPRBAATK-UHFFFAOYSA-N
    • METHYL-3-HYDROXY-2-NAPHTHOATE
    • Oprea1_708489
    • methyl
    • 2-Naphthoic acid, 3-hydroxy-, methyl ester (6CI, 7CI, 8CI)
    • 2-Hydroxynaphthalene-3-carboxylic acid methyl ester
    • 3-(Methoxycarbonyl)-2-naphthol
    • 3-Carbomethoxy-2-naphthol
    • 3-Hydroxy-2-naphthalenecarboxylic acid methyl ester
    • Methyl 2-hydroxy-3-naphthoic acid
    • Methyl 2-hydroxynaphthalene-3-carboxylate
    • NSC 25175
    • 883-99-8
    • NS00039264
    • MFCD00004099
    • BBL000072
    • Z19713483
    • Methyl 3-hydroxy-2-naphthoate, 97%
    • CS-0070675
    • .beta.-Hydroxynaphthoic acid methyl ester
    • F17484
    • AKOS000121247
    • SR-01000319748
    • DTXSID8061260
    • STK331041
    • UNII-QCA37S018N
    • SR-01000319748-1
    • SCHEMBL441907
    • NSC25175
    • SY050153
    • DB-057066
    • InChI=1/C12H10O3/c1-15-12(14)10-6-8-4-2-3-5-9(8)7-11(10)13/h2-7,13H,1H3
    • YVVBECLPRBAATK-UHFFFAOYSA-
    • ALBB-023364
    • AI3-30205
    • NSC-25175
    • EN300-15492
    • AS-47987
    • EINECS 212-936-9
    • methyl 3-hydroxyl-2-naphthoate
    • H0283
    • 2,3-HydroxynaphthoesA currencyuremethylester
    • F2182-0163
    • Methyl 3-hydroxy-2-naphthoate
    • MDL: MFCD00004099
    • Inchi: 1S/C12H10O3/c1-15-12(14)10-6-8-4-2-3-5-9(8)7-11(10)13/h2-7,13H,1H3
    • Chiave InChI: YVVBECLPRBAATK-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C(O)=CC2C(=CC=CC=2)C=1)OC
    • BRN: 1074526

Proprietà calcolate

  • Massa esatta: 202.06300
  • Massa monoisotopica: 202.063
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 2
  • Complessità: 239
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 46.5
  • Carica superficiale: 0
  • Conta Tautomer: 5
  • XLogP3: 3.2

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 1.1868 (rough estimate)
  • Punto di fusione: 72.0 to 76.0 deg-C
  • Punto di ebollizione: 205-207 °C(lit.)
  • Punto di infiammabilità: 205-207°C/160mm
  • Indice di rifrazione: 1.5440 (estimate)
  • PSA: 46.53000
  • LogP: 2.33200
  • Solubilità: Non determinato

Methyl 3-hydroxy-2-naphthoate Informazioni sulla sicurezza

Methyl 3-hydroxy-2-naphthoate Dati doganali

  • CODICE SA:2918290000
  • Dati doganali:

    Codice doganale cinese:

    2918290000

    Panoramica:

    2918290000 Altri acidi carbossilici e anidridi contenenti gruppi fenolici ma non altri gruppi ossigeni\alogenuri acilici\perossidi e perossiacidi e loro derivati. Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita). IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Condizioni regolamentari:

    A. Modulo di sdoganamento per le merci in entrata
    B. Modulo di sdoganamento per le merci in uscita

    Categoria ispezione e quarantena:

    R. Vigilanza sanitaria e ispezione degli alimenti importati
    S. Vigilanza sanitaria e ispezione degli alimenti esportati

    Riassunto:

    SA: 2918290000 altri acidi carbossilici con funzione fenolica ma senza altra funzione di ossigeno, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati Tasso di sconto fiscale: 9,0% Condizioni di supervisione: AB (certificato di ispezione per le merci verso l'interno, certificato di ispezione per le merci verso l'esterno) IVA: 17,0% Tariffa MFN: 6,5% Tariffa generale: 30,0%

Methyl 3-hydroxy-2-naphthoate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M157819-5g
Methyl 3-hydroxy-2-naphthoate
883-99-8 >98.0%(GC)
5g
¥75.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M157819-25G
Methyl 3-hydroxy-2-naphthoate
883-99-8 >98.0%(GC)
25g
¥234.90 2023-09-02
Alichem
A219003320-500mg
Methyl 3-naphthol-2-carboxylate
883-99-8 98%
500mg
$1038.80 2023-08-31
Alichem
A219003320-1g
Methyl 3-naphthol-2-carboxylate
883-99-8 98%
1g
$1836.65 2023-08-31
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
167045-5G
Methyl 3-hydroxy-2-naphthoate
883-99-8
5g
¥1554.39 2023-12-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M858146-5g
Methyl 3-Hydroxy-2-naphthoate
883-99-8 98%
5g
71.10 2021-05-17
Chemenu
CM141414-1000g
Methyl 3-Hydroxy-2-naphthoate
883-99-8 97%
1000g
$340 2021-08-05
TRC
M327133-250mg
Methyl 3-Hydroxy-2-naphthoate
883-99-8
250mg
$ 50.00 2022-06-04
TRC
M327133-500mg
Methyl 3-Hydroxy-2-naphthoate
883-99-8
500mg
$ 65.00 2022-06-04
TRC
M327133-2.5g
Methyl 3-Hydroxy-2-naphthoate
883-99-8
2.5g
$ 80.00 2022-06-04

Methyl 3-hydroxy-2-naphthoate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ,  Water ;  3.5 h, rt; rt
Riferimento
Necrosis Avidity of 99mTc(CO)3-Labeled Pamoic acid Derivatives: Synthesis and Preliminary Biological Evaluation in Animal Models of Necrosis
Fonge, Humphrey; et al, Bioconjugate Chemistry, 2007, 18(6), 1924-1934

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ;  10 - 15 min, rt
1.2 15 min, 40 °C
Riferimento
Chemoselective esterification of phenolic acids in the presence of sodium bicarbonate in ionic liquids
Singh, Pradeep Pratap; et al, Synthetic Communications, 2008, 38(6), 928-936

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Pyridine N-oxide Catalysts: Tri-p-tolylphosphine ,  Rhodium(1+), bis[(1,2,5,6-η)-1,5-cyclooctadiene]-, 1,1,1-trifluoromethanesulfona… Solvents: Chlorobenzene ;  15 h, 100 °C
Riferimento
De Novo Synthesis of Phenols and Naphthols through Oxidative Cycloaromatization of Dienynes
Rong, Ming-Guang; et al, Organic Letters, 2018, 20(19), 6289-6293

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Diisopropylamine Catalysts: Trichloroethylene ,  Cuprous iodide ,  Tris(dibenzylideneacetone)dipalladium ;  12 - 24 h, rt
1.2 Solvents: Toluene ;  rt → 120 °C; overnight, 120 °C
Riferimento
The ketene-surrogate coupling. Catalytic conversion of aryl iodides into aryl ketenes through ynol ethers
Zhang, Wenhan; et al, Angewandte Chemie, 2014, 53(34), 8980-8984

Metodo di produzione 5

Condizioni di reazione
1.1 Catalysts: Bis(8-quinolinolato)copper Solvents: Dimethyl sulfoxide ,  Water ;  24 h, 120 °C
1.2 Reagents: Sodium sulfite Solvents: Water
Riferimento
Copper-Catalyzed Methyl Esterification Reactions via C-C Bond Cleavage
Zhu, Yan; et al, Journal of Organic Chemistry, 2013, 78(19), 9898-9905

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  8 h, rt
1.2 Reagents: Water ;  rt
2.1 Reagents: Pyridine N-oxide Catalysts: Tri-p-tolylphosphine ,  Rhodium(1+), bis[(1,2,5,6-η)-1,5-cyclooctadiene]-, 1,1,1-trifluoromethanesulfona… Solvents: Chlorobenzene ;  15 h, 100 °C
Riferimento
De Novo Synthesis of Phenols and Naphthols through Oxidative Cycloaromatization of Dienynes
Rong, Ming-Guang; et al, Organic Letters, 2018, 20(19), 6289-6293

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Thionyl chloride ;  0 °C; 10 min, 0 °C; 0 °C → reflux; overnight, reflux
Riferimento
Construction of C-N Atropisomers by Aminocatalytic Enantioselective Addition of Indole-2-carboxaldehydes to o-Quinone Derivatives
Corti, Vasco ; et al, Chemistry - A European Journal, 2022, 28(60),

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  10 min, 0 °C; 10 h, 0 °C → reflux
Riferimento
Organocatalytic atroposelective construction of axially chiral arylquinones
Zhu, Shuai; et al, Nature Communications, 2019, 10(1), 1-10

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Toluene ;  12 h, 100 °C
Riferimento
Synthesis of Polysubstituted 2-Naphthols by Palladium-Catalyzed Intramolecular Arylation/Aromatization Cascade
Cai, Jinhui; et al, Advanced Synthesis & Catalysis, 2020, 362(6), 1303-1308

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium hydride ,  Copper, hexa-μ3-hydrohexakis(triphenylphosphine)hexa-, octahedro Solvents: Dimethyl sulfoxide ;  3.5 h, 25 °C
Riferimento
Nucleophilic partners in the tandem conjugate addition-Dieckmann condensation reaction. 1. Synthesis of 1,2,3-trisubstituted naphthalenes
Martinez, Aaron D.; et al, Journal of Organic Chemistry, 2004, 69(3), 991-992

Metodo di produzione 11

Condizioni di reazione
Riferimento
Phthalazines. XIV. Reaction of phthalazine 2-oxide with acetylenic dienophiles
Oishi, Etsuo; et al, Yakugaku Zasshi, 1983, 103(1), 34-42

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  90 min, rt
Riferimento
Photocatalytic Dehydrogenative Lactonization of 2-Arylbenzoic Acids
Ramirez, Nieves P.; et al, Organic Letters, 2015, 17(18), 4550-4553

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Sodium carbonate Solvents: Acetone ;  30 min, rt
1.2 rt; 24 h, reflux; reflux → rt
1.3 Reagents: Cesium carbonate Solvents: Acetonitrile ;  1 h, 0 °C
1.4 Reagents: N-Fluorobenzenesulfonimide ;  0 °C; overnight, rt
2.1 Reagents: Cesium carbonate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Toluene ;  12 h, 100 °C
Riferimento
Synthesis of Polysubstituted 2-Naphthols by Palladium-Catalyzed Intramolecular Arylation/Aromatization Cascade
Cai, Jinhui; et al, Advanced Synthesis & Catalysis, 2020, 362(6), 1303-1308

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Potassium hydride Solvents: Diethyl ether ;  rt
1.2 Solvents: Diethyl ether ;  -40 °C; 1 - 2 h, rt; rt → -78 °C
1.3 Reagents: Butyllithium Solvents: Water ;  30 min, -78 °C → -50 °C; 1 h, -50 °C
1.4 Solvents: Water ;  -50 °C
2.1 Reagents: Diisopropylamine Catalysts: Trichloroethylene ,  Cuprous iodide ,  Tris(dibenzylideneacetone)dipalladium ;  12 - 24 h, rt
2.2 Solvents: Toluene ;  rt → 120 °C; overnight, 120 °C
Riferimento
The ketene-surrogate coupling. Catalytic conversion of aryl iodides into aryl ketenes through ynol ethers
Zhang, Wenhan; et al, Angewandte Chemie, 2014, 53(34), 8980-8984

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 30 min, rt; rt → 0 °C
1.2 Solvents: Tetrahydrofuran ;  0.5 - 3 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  8 h, rt
2.2 Reagents: Water ;  rt
3.1 Reagents: Pyridine N-oxide Catalysts: Tri-p-tolylphosphine ,  Rhodium(1+), bis[(1,2,5,6-η)-1,5-cyclooctadiene]-, 1,1,1-trifluoromethanesulfona… Solvents: Chlorobenzene ;  15 h, 100 °C
Riferimento
De Novo Synthesis of Phenols and Naphthols through Oxidative Cycloaromatization of Dienynes
Rong, Ming-Guang; et al, Organic Letters, 2018, 20(19), 6289-6293

Methyl 3-hydroxy-2-naphthoate Raw materials

Methyl 3-hydroxy-2-naphthoate Preparation Products

Fornitori consigliati
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso